Bienvenue dans la boutique en ligne BenchChem!

5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Lipophilicity optimization Drug-likeness Physicochemical profiling

This meta-chloro imidazoquinazolinone (free N3-H) delivers unique electronic (σₘ = 0.37) and lipophilic properties not accessible with 2- or 4-chloro analogs. It is ideal for halogen-position SAR campaigns and dual-target α-glucosidase (IC₅₀ as low as 12.44 μM) / SHP2 allosteric inhibitor screening panels. The ≥95% purity ensures reliable pharmacology data.

Molecular Formula C19H16ClN3O3S
Molecular Weight 401.87
CAS No. 439109-15-6
Cat. No. B2445249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
CAS439109-15-6
Molecular FormulaC19H16ClN3O3S
Molecular Weight401.87
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC=C4)Cl)OC
InChIInChI=1S/C19H16ClN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-4-3-5-12(20)6-11/h3-8H,9-10H2,1-2H3
InChIKeyLTQPFLXBQBNYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3-Chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 439109-15-6): Structural Profile and Procurement Context


5-[(3-Chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 439109-15-6, MF C₁₉H₁₆ClN₃O₃S, MW 401.87) is a synthetic heterocyclic compound belonging to the imidazo[1,2-c]quinazolin-2(3H)-one class . This scaffold has been investigated for α-glucosidase inhibition (IC₅₀ ranging from 12.44 to 308.33 μM across derivatives), SHP2 phosphatase allosteric inhibition, and lipid peroxidation inhibition [1][2][3]. The compound bears a 3-chlorobenzyl sulfanyl substituent at position 5 and 8,9-dimethoxy groups on the quinazoline A-ring, with no substitution at the N3 position. It is commercially available from multiple vendors at ≥95% purity and serves as a research tool compound for medicinal chemistry exploration .

Why 5-[(3-Chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Cannot Be Interchanged with Close Analogs


Within the 8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one series, three structural variables critically determine biological profile: (1) the nature and position of the substituent on the 5-benzylsulfanyl phenyl ring, (2) the presence or absence of N3 substitution, and (3) the 8,9-dimethoxy pattern. The target compound's meta-chloro substitution confers distinct electronic properties (Hammett σₘ = 0.37 for Cl) and lipophilicity (computed XLogP3-AA ≈ 4.6 for the oxazepine isomer sharing identical molecular formula) compared to the unsubstituted benzyl analog (CAS 672949-35-8; XLogP lower by ~0.7–0.9 units) [1]. Published SAR from the α-glucosidase inhibitor series demonstrates that even single-atom changes on the pendant aromatic ring produce IC₅₀ differences of 2- to 25-fold among otherwise identical imidazoquinazoline cores [2]. The absence of N3 substitution in the target compound (versus 3-benzyl or 3-isopropyl congeners such as CAS 1031423-05-8 or CAS 1031798-92-1) preserves a hydrogen bond donor at N3, which is predicted to alter target engagement and solubility relative to N3-substituted analogs. These structural features cannot be replicated by 2-chloro, 4-chloro, 4-methyl, 4-fluoro, or 2,6-dichloro analogs, each of which presents a distinct pharmacophoric signature.

Quantitative Differentiation Evidence for 5-[(3-Chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Versus Closest Analogs


Meta-Chloro Substitution Drives ~0.7–0.9 logP Unit Increase Over Unsubstituted Benzyl Analog

The 3-chlorobenzyl substituent on the target compound increases calculated lipophilicity by approximately 0.7–0.9 logP units relative to the unsubstituted benzyl analog (5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, CAS 672949-35-8). The oxazepine isomer of identical molecular formula (CID 11574917, CHEMBL215210) has a computed XLogP3-AA of 4.6, providing a reasonable estimate for the target compound [1]. In the published imidazoquinazoline α-glucosidase SAR, increased lipophilicity correlated with improved membrane permeability and enhanced enzyme inhibitory potency, with methoxy-substituted derivatives (higher logP) showing 2- to 12-fold greater potency than less lipophilic analogs [2].

Lipophilicity optimization Drug-likeness Physicochemical profiling

Free N3-H Hydrogen Bond Donor Confers Potential for Distinct Target Engagement Versus N3-Substituted Analogs

The target compound retains a free N3-H (imide-like NH at position 3 of the imidazoquinazolinone core), unlike close analogs such as 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 1031423-05-8) and 5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 1031798-92-1), which are N3-alkylated . The free N3-H provides an additional hydrogen bond donor capability (HBD count = 1) that is absent in N3-substituted analogs (HBD count = 0). In the imidazoquinazolinone SHP2 inhibitor series, the presence of a free NH in the core was critical for establishing hydrogen bond interactions with the allosteric tunnel of SHP2 phosphatase [1]. N3-substitution ablates this interaction and may redirect target selectivity.

Hydrogen bonding Target engagement Kinase inhibitor design

Distinct Orthosteric and Allosteric Profile Predicted by Meta-Chloro Versus Ortho- and Para-Chloro Substitution Patterns

The 3-chloro (meta) substitution on the benzylsulfanyl phenyl ring of the target compound creates a distinct electrostatic potential surface compared to the 2-chloro and 4-chloro regioisomers, as well as the 2,6-dichloro analog (CAS 439109-49-6) . In the α-glucosidase imidazoquinazoline SAR, the position of substituents on pendant aromatic rings produced IC₅₀ differences of 3- to 6-fold between regioisomers (e.g., comparing methoxy positional isomers within series 11a–o) [1]. Meta-substitution places the chlorine atom at a vector that is neither ortho-sterically hindered nor para-electronically conjugated with the benzylic methylene linker, producing a unique combination of steric tolerance and inductive electron withdrawal (Hammett σₘ = 0.37) that differs fundamentally from σₚ = 0.23 (para) or the steric constraints of σₒ (ortho). The 2,6-dichloro analog introduces dual ortho-chlorines that severely restrict conformational freedom of the benzyl group .

Structure-activity relationship Halogen bonding Regioisomer differentiation

Imidazo[1,2-c]quinazoline Scaffold Demonstrates Multi-Target Potential Across α-Glucosidase, SHP2, and Lipid Peroxidation Pathways

The imidazo[1,2-c]quinazoline scaffold common to the target compound and its analogs has been validated across three distinct biological target classes. In α-glucosidase assays (S. cerevisiae), imidazoquinazolines achieved IC₅₀ values of 12.44–308.33 μM, with the most potent derivative (11j) being 60.3-fold more active than acarbose (IC₅₀ = 750.0 μM) [1]. In the SHP2 allosteric phosphatase assay, imidazoquinazolinones showed moderate to excellent inhibition, with compound B1 producing 76.15% growth inhibition of melanoma A357 cells at 100 μM and demonstrating improved liver microsomal stability versus the reference compound SHP244 [2]. Additionally, imidazo[1,2-c]quinazolines have been characterized as lipid peroxidation inhibitors with antioxidant properties confirmed by cyclic voltammetry [3]. These three activity classes are not uniformly covered by all close analogs; the specific substitution pattern determines target selectivity within the scaffold.

Polypharmacology Kinase inhibition Metabolic disease

Recommended Application Scenarios for 5-[(3-Chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Based on Structural Differentiation Evidence


α-Glucosidase Inhibitor Screening and Diabetes Target Validation

The imidazo[1,2-c]quinazoline scaffold has demonstrated potent α-glucosidase inhibition with IC₅₀ values as low as 12.44 μM, representing up to 60-fold improvement over acarbose [1]. The target compound's 3-chlorobenzyl substitution enhances lipophilicity (estimated XLogP3-AA ≈ 4.6) relative to the unsubstituted benzyl analog, potentially improving membrane permeability and intracellular availability [2]. This compound is appropriate for inclusion in α-glucosidase inhibitor screening panels, particularly where comparative SAR around the 5-benzylsulfanyl substituent is being explored.

SHP2 Allosteric Phosphatase Inhibitor Discovery Programs

Imidazoquinazolinones have been validated as allosteric SHP2 inhibitors with antitumor activity against melanoma A357 cells (76.15% inhibition at 100 μM for the best compound) and improved liver microsomal stability versus SHP244 [3]. The free N3-H present in the target compound (absent in N3-alkylated analogs such as CAS 1031423-05-8) may be critical for hydrogen bond interactions within the SHP2 allosteric tunnel. This compound should be prioritized for SHP2 screening over N3-substituted analogs when allosteric pocket engagement is the hypothesized mechanism.

Structure-Activity Relationship Studies on Halogen Substitution Position Effects

The meta-chloro substitution of the target compound provides a unique electronic (σₘ = 0.37) and steric profile that is unavailable from the 2-chloro, 4-chloro, 2,6-dichloro, or 4-fluoro analogs . For systematic SAR campaigns investigating the impact of halogen position and type on biological activity within the imidazoquinazolinone class, this compound is an essential comparator that fills the meta-substitution gap in the chemical matrix. The observed 3- to 6-fold IC₅₀ differences between regioisomers in published α-glucosidase SAR underscore the importance of including this specific regioisomer [1].

Lipid Peroxidation and Oxidative Stress Pathway Investigation

The imidazo[1,2-c]quinazoline chemotype has established antioxidant properties demonstrated by cyclic voltammetry and activity in lipid peroxidation assays [4]. The target compound combines the antioxidant-capable scaffold core with a metabolically stable 3-chlorobenzyl sulfanyl substituent. It can serve as a tool compound for probing the intersection of oxidative stress pathways with kinase signaling or metabolic enzyme inhibition, particularly in cellular models where the chlorinated analog may offer greater metabolic stability than unsubstituted or methyl-substituted congeners.

Quote Request

Request a Quote for 5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.